(2R)-1-cyclohexylpropan-2-ol

Catalog No.
S819915
CAS No.
1807938-11-9
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-cyclohexylpropan-2-ol

CAS Number

1807938-11-9

Product Name

(2R)-1-cyclohexylpropan-2-ol

IUPAC Name

(2R)-1-cyclohexylpropan-2-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1

InChI Key

HJUJYGDGYXVQCZ-MRVPVSSYSA-N

SMILES

CC(CC1CCCCC1)O

Canonical SMILES

CC(CC1CCCCC1)O

Isomeric SMILES

C[C@H](CC1CCCCC1)O
  • Organic Synthesis

    The presence of a hydroxyl group and a cyclohexyl moiety makes (2R)-1-cyclohexylpropan-2-ol a potential building block for the synthesis of more complex organic molecules. Its chiral nature could be particularly useful in the creation of enantiopure compounds, which are crucial in many pharmaceutical applications [].

  • Asymmetric Catalysis

    Chiral alcohols can be employed as ligands in asymmetric catalysis, a technique for creating enantioselective reactions. The design of catalysts incorporating (2R)-1-cyclohexylpropan-2-ol could be explored for their ability to promote specific reactions and generate desired enantiomeric products [].

  • Material Science

    The cyclohexyl group can impart interesting properties to molecules, such as self-assembly and liquid crystal formation. Research into the behavior of (2R)-1-cyclohexylpropan-2-ol in different environments could lead to its application in the development of novel materials with specific functionalities [].

(2R)-1-cyclohexylpropan-2-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It features a cyclohexyl group attached to a propan-2-ol moiety, making it a chiral compound with unique stereochemical properties. The (2R) designation indicates the specific configuration of the molecule, where the hydroxyl group is oriented in a particular spatial arrangement, leading to its non-superimposable mirror image characteristics. This compound is significant in various chemical and industrial applications due to its structural properties and potential biological activities.

  • Oxidation: The compound can be oxidized to yield 1-cyclohexylpropan-2-one using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: It can be reduced to cyclohexylpropan-2-amine using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Thionyl chloride in the presence of pyridine .

Research into (2R)-1-cyclohexylpropan-2-ol suggests potential biological activities, particularly its interactions with enzymes and other biological molecules. Its chiral nature makes it a candidate for investigations into asymmetric catalysis and the development of enantiopure compounds, which are crucial in pharmaceutical applications . Additionally, it has been explored for its potential use in drug formulations due to its unique stereochemical properties.

Several synthesis methods are employed for producing (2R)-1-cyclohexylpropan-2-ol:

  • Reduction of Ketones: One common method involves reducing 1-cyclohexylpropan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents such as tetrahydrofuran or diethyl ether under controlled temperatures.
  • Hydroboration-Oxidation: This method entails hydroborating 1-cyclohexylpropene followed by oxidation using borane in tetrahydrofuran, followed by hydrogen peroxide and sodium hydroxide.
  • Industrial Production: Catalytic hydrogenation of the corresponding ketone using metal catalysts like palladium on carbon under high pressure and temperature is often employed for large-scale production .

(2R)-1-cyclohexylpropan-2-ol has various applications across different fields:

  • Chemical Industry: It serves as an intermediate in synthesizing various organic compounds and is utilized in studying stereochemistry and chiral synthesis.
  • Pharmaceuticals: Due to its chiral nature, it is explored for potential applications in drug formulations.
  • Fragrance and Flavor Production: The compound is used in producing specialty chemicals for fragrances and flavors.
  • Material Science: Its unique properties may lead to applications in developing novel materials with specific functionalities, such as self-assembly and liquid crystal formation.

Studies on (2R)-1-cyclohexylpropan-2-ol focus on its interactions with biological systems, particularly enzymes. Its chiral characteristics make it a valuable ligand in asymmetric catalysis, promoting enantioselective reactions. Research into its behavior in different environments could reveal further applications and insights into its interaction mechanisms within biological contexts .

Several compounds share structural similarities with (2R)-1-cyclohexylpropan-2-ol:

Compound NameStructure TypeUnique Features
(2S)-1-cyclohexylpropan-2-olEnantiomerOpposite configuration compared to (2R)-isomer
1-cyclohexylpropan-2-oneKetoneCorresponding ketone form
Cyclohexylpropan-2-amineAmine derivativeObtained through reduction of (2R)-alcohol

Uniqueness

The uniqueness of (2R)-1-cyclohexylpropan-2-ol lies primarily in its chiral configuration, which imparts specific stereochemical properties that influence reactivity and interactions. This characteristic makes it particularly valuable for asymmetric synthesis processes and chiral resolution applications, distinguishing it from its structural analogs .

XLogP3

3.2

Dates

Last modified: 04-14-2024

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